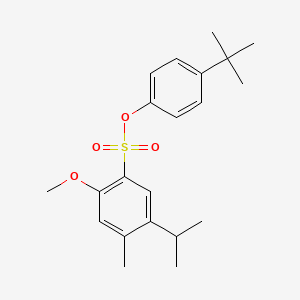
1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole (DCM-BT) is a widely used reagent in organic synthesis and analytical chemistry. It is a versatile reagent that can be used for a variety of applications, such as the synthesis of a wide range of compounds, the determination of metal ions, and the derivatization of small molecules. DCM-BT has also been used in a number of scientific research applications, including the study of enzyme inhibition, the determination of reaction kinetics, and the study of metabolic pathways. In
科学的研究の応用
1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has been widely used in scientific research applications, including the study of enzyme inhibition, the determination of reaction kinetics, and the study of metabolic pathways. For example, this compound has been used in the study of the inhibition of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been used to study the kinetics of drug metabolism, as well as the metabolism of other xenobiotics. Finally, this compound has been used to study the metabolic pathways of drugs and other xenobiotics.
作用機序
1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole acts as a reversible inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. Specifically, this compound binds to the active site of the enzyme and prevents the substrate from binding. This inhibits the enzyme's activity, resulting in a decrease in the rate of metabolism of the drug or xenobiotic.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the metabolism of drugs and other xenobiotics, resulting in an increase in their bioavailability. Additionally, this compound has been shown to inhibit the production of toxic metabolites, resulting in a decrease in their potential toxicity. Finally, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, resulting in a decrease in their rate of metabolism.
実験室実験の利点と制限
1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has a number of advantages for use in laboratory experiments. For example, this compound is relatively stable and can be easily stored for extended periods of time. Additionally, this compound is highly soluble in aqueous solutions, making it suitable for use in a variety of applications. Finally, this compound is relatively inexpensive, making it an attractive option for laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not very soluble in organic solvents, making it difficult to use in certain applications. Additionally, this compound is not very stable in the presence of strong acids or bases, making it unsuitable for use in certain reactions. Finally, this compound is not very soluble in non-polar solvents, making it difficult to use in certain applications.
将来の方向性
Given the versatility of 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole, there are a number of potential future directions for its use in scientific research. For example, this compound could be used to study the inhibition of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, this compound could be used to study the kinetics of drug metabolism, as well as the metabolism of other xenobiotics. Furthermore, this compound could be used to study the metabolic pathways of drugs and other xenobiotics. Finally, this compound could be used to study the inhibition of enzymes involved in the metabolism of other compounds, such as amino acids and nucleic acids.
合成法
1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can be synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonyl chloride with 5-methyl-1H-1,2,3-benzotriazole in aqueous solution. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified by recrystallization.
特性
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-5-methylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-8-3-4-13-12(5-8)17-18-19(13)22(20,21)14-7-11(16)10(15)6-9(14)2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSZKLMCEWKHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC(=C(C=C3C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)


![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)







![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)

![N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434515.png)